molecular formula C17H13BrN2O2 B12913203 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one CAS No. 565156-92-5

5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one

Cat. No.: B12913203
CAS No.: 565156-92-5
M. Wt: 357.2 g/mol
InChI Key: CCDWOIBKFPNCRK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one is a synthetic pyridazinone derivative of interest in medicinal chemistry and drug discovery. The pyridazinone scaffold is recognized as a versatile pharmacophore with a broad spectrum of potential biological activities . The specific substitution pattern on this compound, featuring a 4-bromo group and a 5-benzyloxy moiety, suggests its utility as a key synthetic intermediate for further chemical exploration, such in metal-catalyzed cross-coupling reactions to create more complex molecular architectures . Research into structurally similar compounds provides insight into its potential applications. Pyridazinone derivatives have been extensively studied for their neurological activities, including as anticonvulsant agents . Furthermore, the incorporation of a benzyloxy pharmacophore is a feature present in several biologically active molecules. For instance, this group is found in potent and selective Monoamine Oxidase B (MAO-B) inhibitors, which are being investigated for the treatment of Parkinson's Disease . Another significant area of research for pyridazinone derivatives is their role as phosphodiesterase 4 (PDE4) inhibitors, which are relevant for inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

565156-92-5

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

4-bromo-2-phenyl-5-phenylmethoxypyridazin-3-one

InChI

InChI=1S/C17H13BrN2O2/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

CCDWOIBKFPNCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Preparation of Brominated Benzophenone Intermediates

A closely related synthetic precursor is 5-bromo-2-chloro-4'-ethoxy benzophenone , which can be prepared by:

  • Refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride under DMF catalysis to form the corresponding acid chloride.
  • Reacting the acid chloride with phenetole in the presence of aluminum trichloride supported on silica gel under vacuum conditions.
  • Purification by washing and recrystallization from ethanol-water mixtures.

This method achieves high yields (above 90%) and high purity (>99% by HPLC), demonstrating efficient halogenation and etherification steps that are relevant for preparing brominated benzyloxy intermediates used in pyridazinone synthesis.

Step Reagents/Conditions Yield (%) Purity (%) Notes
1 5-bromo-2-chlorobenzoic acid + SOCl2 + DMF ~99 - Acid chloride formation
2 Acid chloride + phenetole + AlCl3/silica gel 91.8-94.7 99.1-99.9 Friedel-Crafts acylation
3 Recrystallization (ethanol/water) - - Purification

Synthesis of this compound

While direct synthetic routes for this exact compound are scarce, analogous methods for related benzyloxy-substituted pyridazinones and indole derivatives provide insight:

  • Bromination and benzyloxy substitution are often performed on phenyl or benzophenone precursors.
  • The pyridazinone ring is typically formed by cyclization reactions involving hydrazine derivatives or amino-ketone intermediates.
  • The benzyloxy group is introduced by reacting phenolic hydroxyl groups with benzyl halides under basic conditions.

A patent describing the preparation of related benzyloxy-substituted heterocycles highlights a two-stage synthesis involving:

  • Reaction of brominated propiophenone derivatives with benzyloxyaniline salts in organic solvents (e.g., ethanol, toluene) with bases like triethylamine at reflux for several hours to form amino-ketone intermediates.
  • Cyclization of these intermediates with benzyloxyaniline hydrochloride under inert atmosphere at elevated temperatures (100-120°C) in pressure vessels to yield the target heterocycle.

This method achieves intermediate yields of 75-80% for the cyclization step and overall yields around 22-47% depending on purification and reaction conditions.

Stage Reaction Conditions Yield (%) Notes
1 Brominated propiophenone + benzyloxyaniline salt, EtOH, reflux 4-6 h 81-100 Intermediate amino-ketone isolation
2 Cyclization with benzyloxyaniline HCl, EtOH, 100-120°C, inert atmosphere, 4-5 h 75-80 Formation of benzyloxy-substituted heterocycle

Purification and Characterization

  • The intermediate and final products are typically isolated by filtration and recrystallized from mixed solvents such as ethyl acetate-ethanol, toluene-methanol, or THF-methanol to improve purity.
  • Powder X-ray diffraction (PXRD) and HPLC are used to confirm crystalline form and purity.
  • Characteristic diffraction angles (2θ) for intermediates have been reported, aiding in quality control.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Brominated benzophenones, benzyloxyaniline salts, propiophenones
Solvents Ethanol, toluene, acetone, methyltetrahydrofuran, dichloromethane
Bases Triethylamine, DIPEA, sodium carbonate
Reaction temperatures Reflux (~78°C for ethanol), 100-120°C for cyclization under pressure
Reaction times 4-6 hours for intermediate formation, 4-5 hours for cyclization
Atmosphere Inert atmosphere (e.g., nitrogen) for cyclization
Yields Intermediate: 81-100%; Final product: 22-47% (varies by method and purification)
Purification methods Filtration, recrystallization from mixed solvents
Characterization techniques PXRD, HPLC, melting point analysis

Research Findings and Considerations

  • Attempts to prepare related benzyloxy-substituted heterocycles by direct methods often result in low yields and impurities, necessitating multi-step syntheses with isolation of intermediates.
  • The use of benzyloxyaniline hydrochloride in excess during cyclization improves yield and purity.
  • Pressure vessel heating under inert atmosphere is critical for successful cyclization.
  • The choice of solvent and base significantly affects reaction efficiency and product crystallinity.
  • Purification by recrystallization from solvent mixtures is essential to obtain analytically pure compounds suitable for further applications.

The preparation of This compound involves multi-step synthetic routes starting from brominated benzophenone or propiophenone derivatives, followed by introduction of benzyloxy groups and cyclization to form the pyridazinone ring. The most effective methods employ controlled reaction conditions including reflux in alcohol solvents, use of organic bases, and cyclization under inert atmosphere at elevated temperatures. Purification by recrystallization and characterization by PXRD and HPLC are integral to obtaining high-purity final products. Although direct literature on this exact compound is limited, analogous synthetic strategies from related compounds provide a robust framework for its preparation.

Chemical Reactions Analysis

5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H16BrN3O
Molecular Weight : 364.22 g/mol
CAS Number : 866018-27-1

The compound features a pyridazinone core, with a bromine atom and a benzyloxy group that contribute to its unique chemical behavior. This structure allows for various chemical modifications, enhancing its utility in research applications.

Chemistry

5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating more complex molecules. The compound can undergo oxidation and reduction reactions, allowing chemists to modify its functional groups for specific applications .

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that pyridazinone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. Similar derivatives have demonstrated efficacy against breast cancer cells by activating caspase pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in animal models, suggesting that this compound could be explored for anti-inflammatory therapies .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential across various diseases. Its interactions with specific molecular targets can modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. Ongoing research aims to elucidate the mechanisms behind its biological activities and optimize its structure for enhanced efficacy .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of pyridazinone derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of this compound involved treating breast cancer cell lines with varying concentrations of this compound. The study found that the compound effectively induced apoptosis through caspase activation, suggesting mechanisms that warrant further exploration for cancer therapy development.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisParticipates in nucleophilic substitutions and coupling reactions
AntimicrobialInhibits bacterial growthEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in cancer cellsActivates caspase pathways in breast cancer cells
Anti-inflammatoryReduces inflammation markersDemonstrated efficacy in animal models

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and phenyl groups can enhance binding affinity to these targets, while the bromo group can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit varied pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) XLogP3 Topological Polar Surface Area (Ų) Key Features
This compound C₁₇H₁₃BrN₂O₂ Br (C4), BnO (C5), Ph (C2) 373.21 3.5* 49.2* High lipophilicity; bromine enables cross-coupling reactions
5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone C₁₁H₈BrFN₂O₂ Br (C5), OMe (C4), 4-F-Ph (C2) 299.10 2.2 41.9 Lower molecular weight; fluorine enhances metabolic stability
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one C₁₀H₆BrClN₂O Br (C5), Cl (C4), Ph (C2) 285.52 2.8* 41.9* Chlorine substitution reduces steric bulk compared to benzyloxy
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one C₁₇H₂₀ClFN₂O₃ Cl (C4), F-EtO-BnO (C5), t-Bu (C2) 378.80 3.1 49.2 Bulky tert-butyl group increases steric hindrance

Notes:

  • XLogP3 : The benzyloxy group in the target compound contributes to higher lipophilicity (estimated XLogP3 ~3.5) compared to methoxy or chloro analogs.
  • Substituent Effects : Bromine at C4 or C5 enhances reactivity for further functionalization (e.g., Suzuki coupling), while electron-withdrawing groups (e.g., Cl, F) improve stability .

Structural Conformation

  • Dihedral Angles : In 2-tert-butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one, the pyridazine and benzene rings form a dihedral angle of 41.37° , indicating moderate planarity disruption . Similar distortions are expected in the target compound due to the bulky benzyloxy group.
  • Crystallography : High-resolution X-ray data (R factor = 0.036 for tert-butyl analog vs. 0.044 for bromopentyl derivative ) confirm precise structural elucidation using SHELX software .

Biological Activity

5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-phenylpyridazin-3(2H)-one with benzyloxy derivatives. Common methods include the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled temperatures to facilitate the reaction .

Antimicrobial Properties

Several studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of similar structures have been screened against various bacterial strains, showing efficacy against both gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedActivity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BEscherichia coli12 mm
This compoundStaphylococcus aureus14 mm

Anticancer Activity

Research has also highlighted the anticancer potential of pyridazine derivatives. For example, studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Mechanism
A study investigating a related compound revealed that it inhibited cell proliferation in human cancer cell lines by inducing G1 phase arrest and activating caspase pathways, suggesting a promising avenue for therapeutic applications against different types of cancer .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activities or receptor interactions, leading to various biological effects. For instance, some derivatives have shown selective inhibition of monoamine oxidase B (MAO-B), which is significant in neurodegenerative disease treatments .

Table 2: Mechanism Insights

Target EnzymeInhibition TypeIC50 Value (µM)
MAO-BCompetitive0.062
Other EnzymesVariousVaries

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. For example:

  • Cyclocondensation : Reacting hydrazine derivatives with diketones or keto-esters under reflux in ethanol, followed by bromination at the 4-position using reagents like N-bromosuccinimide (NBS) .
  • Benzyloxy Introduction : Protecting hydroxyl groups via benzylation (e.g., using benzyl bromide in the presence of a base like KOH) .
  • Purification : Crystallization from ethanol or methanol is commonly employed to isolate the final product .
    Key Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

  • Data Collection : Crystals are cooled to 110 K to minimize thermal motion, and data collected using Cu-Kα radiation (λ = 1.54178 Å) .
  • Refinement : SHELX software (e.g., SHELXL) refines structures by minimizing R-factors (target: <0.05) and validating bond angles (e.g., C-Br bond length ~1.89 Å) .
  • Validation : Discrepancies between spectroscopic (NMR/IR) and crystallographic data are resolved by checking for twinning or disorder in the crystal lattice .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 399.2 for C17H14BrN2O2) .
  • IR Spectroscopy : Detects carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced: How do electronic effects of the bromo and benzyloxy groups influence reactivity in cross-coupling reactions?

Answer:

  • Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The C-Br bond’s polarization enhances oxidative addition with Pd catalysts .
  • Benzyloxy Group : Electron-donating effects stabilize intermediates during nucleophilic substitution. However, steric hindrance from the benzyl ring may reduce reaction rates .
    Optimization : Use Pd(PPh3)4 as a catalyst and Cs2CO3 as a base in toluene/water (3:1) at 80°C .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate hydrolysis susceptibility. The benzyloxy group’s electron density correlates with acid lability .
  • pKa Estimation : Software like MarvinSketch predicts protonation sites (e.g., pyridazinone N-atom pKa ~3.5), indicating instability in strongly acidic media .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (1:2) to remove unreacted starting materials. Yield improvements (~70%) are achieved by slow cooling .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent separates regioisomers .

Advanced: What structural insights can be gained from comparing experimental and computational bond angles?

Answer:

  • X-ray vs. DFT : Experimental bond angles (e.g., N5–N4–C27 = 125.5° ) may deviate from DFT-predicted values due to crystal packing forces.
  • Torsional Strain : Discrepancies in dihedral angles (e.g., pyridazinone ring vs. benzyl group) highlight conformational flexibility .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

  • Substituent Effects : Replacing bromo with electron-withdrawing groups (e.g., nitro) enhances electrophilicity for kinase inhibition .
  • Benzyloxy Modifications : Introducing para-substituents (e.g., -OCH3) improves metabolic stability by reducing CYP450-mediated oxidation .

Basic: What precautions are necessary for handling brominated intermediates?

Answer:

  • Light Sensitivity : Store brominated derivatives in amber vials to prevent radical decomposition.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects .

Advanced: How does the compound’s tautomeric equilibrium affect spectroscopic interpretation?

Answer:

  • Keto-Enol Tautomerism : In DMSO-d6, the enol form dominates (δ 12.1 ppm for -OH), while the keto form prevails in CDCl3 (C=O at δ 168 ppm). Dynamic NMR at 298–333 K quantifies equilibrium constants .

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